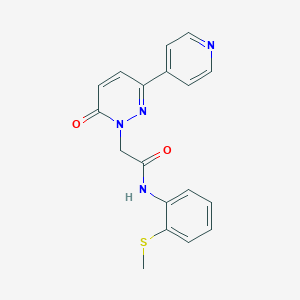

N-(2-(methylthio)phenyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide

Description

The compound N-(2-(methylthio)phenyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide features a pyridazine core substituted at position 3 with a pyridin-4-yl group and at position 1 with an acetamide moiety linked to a 2-(methylthio)phenyl group. Pyridazine derivatives are widely studied for their biological activities, including kinase inhibition and anticancer properties. The methylthio group on the phenyl ring may enhance lipophilicity, while the pyridin-4-yl substituent could influence electronic interactions with target proteins.

Properties

IUPAC Name |

N-(2-methylsulfanylphenyl)-2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S/c1-25-16-5-3-2-4-15(16)20-17(23)12-22-18(24)7-6-14(21-22)13-8-10-19-11-9-13/h2-11H,12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLRJUNWQSBSPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)phenyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide likely involves multiple steps, including the formation of the pyridazinone ring, the introduction of the pyridine ring, and the attachment of the thioether group. Typical reaction conditions might include:

Formation of Pyridazinone Ring: This could involve the cyclization of a suitable hydrazine derivative with a diketone or ketoester.

Introduction of Pyridine Ring: This might be achieved through a coupling reaction, such as a Suzuki or Heck reaction.

Attachment of Thioether Group: This could involve the alkylation of a thiol with a suitable electrophile.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylthio)phenyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide may undergo various types of chemical reactions, including:

Oxidation: The thioether group could be oxidized to a sulfoxide or sulfone.

Reduction: The pyridazinone ring could be reduced to a dihydropyridazine.

Substitution: The aromatic rings could undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the pyridazinone ring would yield dihydropyridazines.

Scientific Research Applications

N-(2-(methylthio)phenyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide could have various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential inhibitor or modulator of biological pathways.

Medicine: As a lead compound for the development of new drugs.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(methylthio)phenyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridazine Core

Pyridin-4-yl vs. Thiomorpholin-4-yl ()

The compound N-(2-fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide (CAS: 1324070-72-5) replaces the pyridin-4-yl group with a thiomorpholin-4-yl substituent. The fluorophenyl acetamide side chain may enhance metabolic stability compared to the methylthio group in the target compound .

Pyridin-4-yl vs. p-Tolyl ()

In methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide], the pyridin-4-yl group is substituted with a p-tolyl (methylphenyl) moiety. The electron-donating methyl group on the aryl ring could reduce electrophilicity at the pyridazine core, impacting reactivity in biological systems. This compound was synthesized via a one-pot method using amino acid esters, suggesting efficient scalability .

Acetamide Side Chain Modifications

2-(Methylthio)phenyl vs. Halogenated Aryl Groups ()

Compound 8a (N-(4-bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide ) features a 4-bromophenyl acetamide group. Bromine’s electronegativity and steric bulk may hinder binding to hydrophobic pockets compared to the smaller methylthio group in the target compound. However, bromine’s presence could improve radiochemical labeling for imaging studies .

Hydrazide vs. Acetamide Linkers ()

Compounds 15–18 in replace the acetamide group with hydrazide linkages. For example, Compound 15 (N’-(4-nitrobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide ) exhibits a nitrobenzylidene hydrazide moiety. Hydrazides are more polar than acetamides, likely reducing membrane permeability but improving aqueous solubility. The nitro group’s electron-withdrawing nature may also modulate reactivity .

Cytotoxicity of Piperazine-Substituted Analogs ()

Compounds with piperazine substituents (e.g., 15, 16) demonstrated cytotoxicity against AGS cells, with melting points >200°C, indicating high thermal stability.

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Biological Activity

N-(2-(methylthio)phenyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide is a complex organic compound notable for its intricate structure, which includes aromatic rings, a pyridazinone moiety, and a thioether group. Such compounds are of interest in medicinal chemistry due to their potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of various functional groups suggests multiple pathways for biological interaction, which can be exploited in drug design.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 356.41 g/mol |

| IUPAC Name | N-(2-methylsulfanylphenyl)-2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)acetamide |

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. Potential mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory responses.

- Receptor Modulation: It could modulate receptor activity, influencing signaling pathways critical for cellular responses.

- DNA/RNA Interaction: The compound may interact with nucleic acids, potentially affecting gene expression and cellular function.

Antitumor Activity

Recent studies have explored the antitumor potential of similar pyridazine derivatives. For instance, compounds with structural analogs have demonstrated significant activity against various cancer cell lines. While specific data on this compound is limited, the structural similarities suggest it may exhibit comparable effects.

Case Study: Antitumor Screening

In a study assessing the cytotoxicity of related compounds against human cancer cell lines, several derivatives showed IC50 values in the micromolar range. For example:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Pyridazine Derivative A | MCF-7 (Breast Cancer) | 15 |

| Pyridazine Derivative B | A549 (Lung Cancer) | 20 |

| N-(2-(methylthio)phenyl)... | TBD | TBD |

Note: Specific values for this compound are currently not available but are anticipated based on structural activity relationships.

Anti-inflammatory Properties

Compounds with similar thioether and pyridine structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may also possess such properties.

Synthetic Routes

The synthesis of this compound likely involves several steps:

- Formation of the Pyridazinone Ring: This could involve cyclization reactions using hydrazine derivatives.

- Introduction of the Pyridine Ring: Achieved through coupling reactions like Suzuki or Heck reactions.

- Attachment of the Thioether Group: Typically involves alkylation reactions.

Research Applications

Given its structure and potential biological activities, this compound could serve as:

- A lead compound in drug discovery for cancer therapeutics.

- A tool in biochemical assays to study enzyme activity modulation.

Q & A

Q. Table 1: Comparative Synthesis Yields

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyridazinone formation | DCC, CH₂Cl₂, RT, 12h | 46–99 | |

| Thioamide synthesis | Lawesson’s reagent, toluene, reflux | 68–91 |

How can spectroscopic techniques validate the compound’s structure?

Level : Basic

Methodological Answer :

¹H/¹³C NMR : Identify protons adjacent to sulfur (δ 2.30–2.51 ppm for methylthio groups) and pyridazine/pyridine aromatic protons (δ 7.18–8.92 ppm). provides detailed δ values for analogous acetamide derivatives .

Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peaks at m/z 506.11 for C₂₁H₂₀IN₃O₂S) .

Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

How to design experiments to assess biological activity?

Level : Advanced

Methodological Answer :

Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyridazinones in show activity against DNA gyrase) .

In Vitro Assays :

- Enzyme Inhibition : Use fluorescence polarization (FP) or TR-FRET assays with ATP-binding targets.

- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., ’s protocol for C. albicans) .

Dose-Response Curves : IC₅₀ values calculated via nonlinear regression (GraphPad Prism) with triplicate replicates.

How to resolve contradictions in pharmacological data across studies?

Level : Advanced

Methodological Answer :

Reproducibility Checks :

- Validate assay conditions (e.g., buffer pH, ATP concentration in kinase assays).

- Compare with ’s protocols for quinazolinone derivatives, noting discrepancies in bacterial strains or incubation times .

Statistical Analysis : Apply ANOVA/Tukey tests to identify outliers. For example, reports ±5% variability in MIC values due to fungal spore density .

Structural Confounders : Assess batch purity (HPLC >98%) and stereochemistry (via X-ray crystallography, as in ) .

What computational methods predict target interactions?

Level : Advanced

Methodological Answer :

Molecular Docking (AutoDock Vina) : Use PyMOL to model the compound into ATP-binding pockets (e.g., EGFR kinase PDB:1M17). ’s XlogP (2.6) suggests moderate membrane permeability .

MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns, analyzing RMSD (<2 Å indicates stable binding).

QSAR Models : Train on pyridazinone analogs () to correlate substituents (e.g., methylthio vs. methoxy) with IC₅₀ .

How does X-ray crystallography clarify structural ambiguities?

Level : Advanced

Methodological Answer :

Crystal Growth : Use vapor diffusion (e.g., 1:1 DMSO/water) to obtain single crystals. resolved a pyrazol-4-yl acetamide structure with 0.85 Å resolution .

Data Collection : Synchrotron radiation (λ = 0.71073 Å) generates high-resolution datasets.

Refinement (SHELXL) : Analyze torsion angles to confirm acetamide conformation and hydrogen bonding (e.g., N–H···O=C interactions).

How to conduct structure-activity relationship (SAR) studies?

Level : Advanced

Methodological Answer :

Analog Synthesis : Modify substituents (e.g., replace methylthio with sulfonamide in ) .

Biological Profiling : Test analogs in parallel assays (e.g., kinase panels, microbial growth inhibition).

Data Clustering : Use PCA to group compounds by activity, identifying critical moieties (e.g., pyridin-4-yl enhances DNA binding in ) .

What analytical methods ensure compound stability?

Level : Basic

Methodological Answer :

HPLC-PDA : Monitor degradation under stress (40°C/75% RH for 4 weeks). ’s topological polar surface area (87.5 Ų) predicts solubility-limited stability .

LC-MS/MS : Detect oxidation products (e.g., sulfoxide formation at m/z +16).

Thermogravimetric Analysis (TGA) : Determine decomposition onset (>200°C for most acetamides).

How to validate synthetic intermediates for scalability?

Level : Advanced

Methodological Answer :

Process Chemistry : Transition from batch to flow reactors (’s continuous flow platform for pyridine derivatives) .

Green Metrics : Calculate E-factor (kg waste/kg product) for solvent-intensive steps (e.g., column chromatography).

PAT Tools : Use in-line FTIR to monitor reaction progress and minimize impurities.

How to compare bioactivity with structural analogs?

Level : Advanced

Methodological Answer :

Meta-Analysis : Aggregate data from , and 16 into a heatmap, highlighting MIC/IC₅₀ trends .

Free-Energy Perturbation (FEP) : Compute ΔΔG for analog substitutions (e.g., bromine vs. methyl in ) .

Pharmacophore Modeling (MOE) : Align active analogs to identify essential hydrogen bond acceptors (e.g., pyridazinone carbonyl).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.